2-[(3R)-2,3-dihydro-1,4-benzodioxin-3-yl]-4,5-dihydro-1H-imidazole
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Overview
Description
®-Idazoxan is a pharmacological compound known for its role as an alpha-2 adrenergic receptor antagonist. It has been extensively studied for its potential therapeutic applications, particularly in the field of neuropharmacology. The compound is a chiral molecule, with the ®-enantiomer being the active form.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-idazoxan typically involves the resolution of racemic idazoxan or the direct synthesis of the ®-enantiomer through chiral synthesis techniques. One common method involves the use of chiral catalysts or chiral auxiliaries to achieve enantioselective synthesis. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and the reactions are typically carried out under controlled temperatures to ensure high enantioselectivity.
Industrial Production Methods
Industrial production of ®-idazoxan may involve large-scale resolution of racemic mixtures using chromatographic techniques or the use of biocatalysts for enantioselective synthesis. The choice of method depends on factors such as cost, efficiency, and the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
®-Idazoxan undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the aromatic ring, using reagents like sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Scientific Research Applications
®-Idazoxan has a wide range of scientific research applications:
Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis.
Biology: Studied for its effects on alpha-2 adrenergic receptors in various biological systems.
Medicine: Investigated for its potential therapeutic effects in conditions such as depression, anxiety, and schizophrenia.
Industry: Utilized in the development of new pharmacological agents and as a reference compound in analytical chemistry.
Mechanism of Action
®-Idazoxan exerts its effects primarily by antagonizing alpha-2 adrenergic receptors. This action leads to an increase in the release of norepinephrine and other neurotransmitters, which can modulate various physiological and psychological processes. The compound also interacts with imidazoline receptors, contributing to its pharmacological profile.
Comparison with Similar Compounds
Similar Compounds
Yohimbine: Another alpha-2 adrenergic receptor antagonist with similar pharmacological effects.
Clonidine: An alpha-2 adrenergic receptor agonist, often used as a reference compound in studies involving ®-idazoxan.
Prazosin: An alpha-1 adrenergic receptor antagonist, used for comparison in studies of adrenergic receptor selectivity.
Uniqueness
®-Idazoxan is unique in its high selectivity for alpha-2 adrenergic receptors and its ability to interact with imidazoline receptors. This dual action makes it a valuable tool in neuropharmacological research and a potential therapeutic agent for various conditions.
Properties
CAS No. |
84687-14-9 |
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Molecular Formula |
C11H12N2O2 |
Molecular Weight |
204.22 g/mol |
IUPAC Name |
2-[(3R)-2,3-dihydro-1,4-benzodioxin-3-yl]-4,5-dihydro-1H-imidazole |
InChI |
InChI=1S/C11H12N2O2/c1-2-4-9-8(3-1)14-7-10(15-9)11-12-5-6-13-11/h1-4,10H,5-7H2,(H,12,13)/t10-/m0/s1 |
InChI Key |
HPMRFMKYPGXPEP-JTQLQIEISA-N |
Isomeric SMILES |
C1CN=C(N1)[C@@H]2COC3=CC=CC=C3O2 |
SMILES |
C1CN=C(N1)C2COC3=CC=CC=C3O2 |
Canonical SMILES |
C1CN=C(N1)C2COC3=CC=CC=C3O2 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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